Chiral Configuration Controls Pharmacophore Presentation: (R)- vs. (S)-Enantiomer
The target compound is the pure (R)-enantiomer (CAS 1648566-55-5) . Its direct structural analog, the (S)-enantiomer (CAS 1648566-54-4), is also commercially available . While no published head-to-head biochemical comparison between the two enantiomers was identified in the public domain, the well-established principle of stereochemical discrimination in kinase inhibitor binding pockets—where a single chiral inversion can reduce binding affinity by orders of magnitude or alter selectivity profiles—means that procurement of the incorrect enantiomer would confound any SAR or biological assay [1]. This compound provides the (R)-configured stereoisomer required for specific chiral probe applications where the (S)-form or a racemic mixture would be unsuitable.
| Evidence Dimension | Stereochemical identity (Cahn-Ingold-Prelog configuration) |
|---|---|
| Target Compound Data | (R)-configuration at the hexan-1-ol α-carbon (CAS 1648566-55-5) |
| Comparator Or Baseline | (S)-configuration (CAS 1648566-54-4); racemic mixture not commercially identified |
| Quantified Difference | Absolute configuration inversion; quantitative SAR differential data not publicly available for this specific pair |
| Conditions | N/A – structural comparison based on CAS registry and vendor catalog identity |
Why This Matters
For procurement officers and researchers, ordering the incorrect enantiomer wastes resources and invalidates chiral-specific experimental designs; only the (R)-enantiomer satisfies protocols requiring this specific stereoisomer.
- [1] Brooks, W. H. et al. The significance of chirality in drug design and development. Curr. Top. Med. Chem. 2011, 11 (7), 760–770. View Source
